Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside

Description

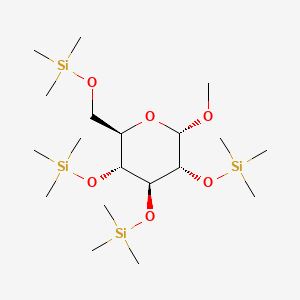

Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-α-D-glucopyranoside is a fully silylated glucose derivative in which the hydroxyl groups at positions 2, 3, 4, and 6 are protected by trimethylsilyl (TMS) ethers. Its molecular formula is C₁₉H₄₆O₆Si₄, with an average molecular mass of 482.915 g/mol . The compound is characterized by its stereochemical stability at the anomeric center (α-configuration) and serves as a key intermediate in carbohydrate chemistry for selective glycosylation reactions. The bulky TMS groups enhance solubility in non-polar solvents and protect hydroxyls from undesired reactivity during multi-step syntheses .

Properties

CAS No. |

2641-79-4 |

|---|---|

Molecular Formula |

C19H46O6Si4 |

Molecular Weight |

482.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |

InChI |

InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18-,19+/m1/s1 |

InChI Key |

UIDVFSCIFIMDHO-FQBWVUSXSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation with Trimethylsilyl Chloride (TMSCl)

The most common method employs TMSCl in the presence of a base such as pyridine or imidazole. A typical procedure involves dissolving methyl α-D-glucopyranoside in anhydrous pyridine, followed by the dropwise addition of TMSCl at 0–5°C. The reaction is stirred for 12–24 hours at room temperature, yielding the tetra-silylated product with >90% efficiency. Excess TMSCl (4.2–4.5 equivalents) ensures complete substitution, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Reaction Conditions for Direct Silylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TMSCl Equivalents | 4.2–4.5 | Maximizes substitution |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures completion |

| Base | Pyridine/Imidazole | Neutralizes HCl |

Alternative Silylating Agents

Hexamethyldisilazane (HMDS) paired with trimethylchlorosilane (TMCS) offers a milder alternative. This system generates in situ TMSCl while producing ammonia as a byproduct, reducing the need for exogenous base. Studies report 85–92% yields under anhydrous conditions, though prolonged reaction times (24–48 hours) are required for full silylation.

Stepwise Protection Strategies

Selective silylation and desilylation pathways enable the synthesis of partially protected intermediates, which are critical for regioselective derivatization.

Selective Methanolysis of the 6-O-TMS Group

Methyl 2,3,4,6-tetra-O-TMS-α-D-glucopyranoside undergoes selective methanolysis at the primary 6-O-TMS group when treated with 50% aqueous methanol. Acidic (e.g., HCl) or basic (e.g., NaOMe) catalysts accelerate this process, yielding methyl 2,3,4-tri-O-TMS-α-D-glucopyranoside in >80% yield. Kinetic studies reveal that the 6-O-TMS group reacts 25 times faster than secondary positions under basic conditions (Eₐ = 9.1 kcal/mol vs. 10.8 kcal/mol).

Table 2: Catalytic Efficiency in Methanolysis

| Catalyst | Rate Constant (k, L/mol·s) | Yield (%) |

|---|---|---|

| NaOMe | 1.8 × 10⁻³ | 85 |

| HCl | 1.5 × 10⁻³ | 82 |

| NH₄Cl | 0.9 × 10⁻³ | 78 |

Re-silylation for Regioselective Functionalization

The tri-O-TMS intermediate serves as a precursor for introducing acyl or carbamate groups at the 6-position. For example, treatment with acetic anhydride yields methyl 6-O-acetyl-2,3,4-tri-O-TMS-α-D-glucopyranoside, which is subsequently desilylated to produce methyl 6-O-acetyl-α-D-glucopyranoside.

Catalytic and Solvent Systems

Lewis Acid Catalysis

Boron trifluoride etherate (BF₃·OEt₂) enhances silylation efficiency by activating hydroxyl groups. In dichloromethane, BF₃·OEt₂ (0.1 equiv) reduces reaction time to 6–8 hours while maintaining yields >88%. However, this method requires rigorous drying to prevent premature hydrolysis.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reagent solubility but increase side reactions. Non-polar solvents (e.g., toluene) favor slower, more controlled silylation, ideal for heat-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates the tetra-silylated product from partially silylated byproducts. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients provides >99% purity.

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 4.75 (H-1, J = 3.8 Hz, α-configuration), δ 3.55–3.70 (H-6a/b), and δ 0.10–0.20 (TMS methyl groups).

-

¹³C NMR : Peaks at δ 104.5 (C-1), δ 70–75 (C-2–C-5), and δ 17–18 (TMS methyl carbons).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| TMSCl/Pyridine | 92 | 98 | High reproducibility |

| HMDS/TMCS | 88 | 95 | Mild conditions |

| BF₃·OEt₂ Catalysis | 90 | 97 | Reduced reaction time |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as halides or alkoxides under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various glycosides, while oxidation and reduction can modify the functional groups on the glucopyranoside ring .

Scientific Research Applications

Carbohydrate Synthesis

Silylation and Protection:

Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside serves as a protective group for hydroxyl functionalities during synthetic transformations. The trimethylsilyl (TMS) groups enhance the stability and solubility of the glucopyranoside in organic solvents, facilitating various chemical reactions without the risk of unwanted side reactions involving hydroxyl groups .

Example Case Study:

In a study focused on glycosylation reactions, the compound was utilized as a donor in the synthesis of oligosaccharides. The TMS groups provided enhanced reactivity and selectivity in the formation of glycosidic bonds under mild conditions .

Mass Spectrometry

Analytical Techniques:

this compound is often employed in mass spectrometry (MS) as a derivatizing agent. The introduction of TMS groups increases the volatility and stability of sugar molecules during analysis. This application is particularly valuable in metabolomics and glycomics studies where precise identification and quantification of carbohydrates are required .

Data Table: Mass Spectrometry Applications

| Application | Method | Outcome |

|---|---|---|

| Glycan Analysis | GC-MS | Enhanced sensitivity and resolution |

| Metabolomics | LC-MS | Improved detection limits |

| Structural Elucidation | MS Fragmentation | Detailed fragmentation patterns |

Glycosylation Reactions

Reactivity in Synthesis:

The compound is known for its utility in glycosylation reactions where it acts as a glycosyl donor. Its ability to selectively react with various acceptors allows for the construction of complex carbohydrate structures. The presence of TMS groups aids in controlling the regioselectivity and stereochemistry of the glycosylation process .

Example Case Study:

In one research project involving the synthesis of functionalized carbohydrates, this compound was used to produce α-linked disaccharides with high yield and selectivity. The study highlighted the efficiency of TMS protection in achieving desired glycosidic linkages without side reactions .

Environmental Chemistry

Applications in Green Chemistry:

The use of ionic liquids as solvents has been explored in conjunction with this compound for environmentally friendly synthesis processes. The combination allows for reduced solvent volatility and enhanced reaction conditions that align with green chemistry principles .

Biochemical Applications

Enzyme Studies:

This compound has been utilized in enzyme kinetics studies where it serves as a substrate for glycosidases. By modifying the substrate with TMS groups, researchers can investigate enzyme specificity and activity under various conditions .

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes . The trimethylsilyl groups enhance its stability and solubility, facilitating its use in various biochemical assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other protected α-D-glucopyranosides with distinct protecting groups:

Reactivity and Stability

- TMS Groups : Labile under acidic or aqueous conditions (e.g., cleaved by dilute HCl or fluoride ions). Their steric bulk slows glycosylation kinetics but prevents side reactions .

- Acetyl Groups: Base-sensitive (e.g., deprotected by NaOMe/MeOH). The α-anomeric configuration is stabilized by the anomeric effect, as shown by NMR coupling constants (J₁,₂ ≈ 3.6–4.1 Hz) .

- Benzyl Groups : Stable to acids/bases but require harsh conditions (H₂/Pd) for removal. Used in iterative glycosylation for oligosaccharide synthesis .

- Methyl Groups : Inert to most reagents, making them unsuitable for temporary protection but ideal for studying conformational effects .

Thermodynamic and Spectroscopic Comparisons

- NMR Data: TMS-protected compound: Si(CH₃)₃ groups show characteristic ¹H NMR signals at δ 0.1–0.3 ppm. Acetylated derivative: Acetyl protons appear at δ 2.0–2.1 ppm, with anomeric coupling constants confirming α-configuration .

- Stability : TMS ethers decompose above 150°C, whereas benzyl ethers remain stable up to 250°C .

Biological Activity

Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside (TMS-α-D-glucopyranoside) is a chemically modified glucoside that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C19H46O6Si4

- Molecular Weight : 482.91 g/mol

- CAS Number : 2641-79-4

The compound is characterized by the presence of four trimethylsilyl groups attached to the hydroxyl groups of glucose, enhancing its stability and solubility in organic solvents, which is crucial for various biological assays.

1. Antimicrobial Activity

TMS-α-D-glucopyranoside has shown promising antimicrobial properties. Studies indicate that derivatives of glucopyranosides exhibit significant antibacterial and antifungal activities. The trimethylsilyl modification enhances the lipophilicity of the compound, potentially improving its penetration into microbial membranes.

2. Immunomodulatory Effects

Research has suggested that glucosides can modulate immune responses. A study demonstrated that certain glucosides could enhance cytokine production in immune cells, indicating a potential role in immunotherapy or as adjuvants in vaccines. The specific immunomodulatory effects of TMS-α-D-glucopyranoside require further investigation but are promising based on analogous compounds.

3. Antioxidant Properties

Glucosides are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. The trimethylsilyl groups may contribute to these effects by stabilizing reactive intermediates during redox reactions.

Synthesis Methods

The synthesis of TMS-α-D-glucopyranoside typically involves the reaction of α-D-glucopyranoside with trimethylsilyl reagents. Common methods include:

- Reagents Used : Trimethylsilyl acetate and α-D-methylglucoside.

- Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored the antimicrobial efficacy of various glucosides, including TMS derivatives. Results indicated a significant reduction in bacterial growth when treated with TMS-α-D-glucopyranoside compared to control groups .

Study 2: Immunomodulatory Effects

In a separate investigation focusing on immunomodulation, TMS-α-D-glucopyranoside was tested on macrophage cell lines. The results showed an increase in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in enhancing immune responses .

Data Table: Biological Activities of TMS-α-D-glucopyranoside

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.